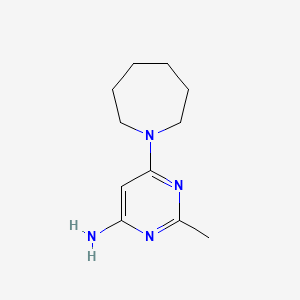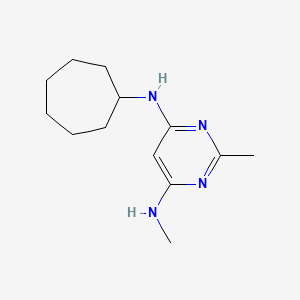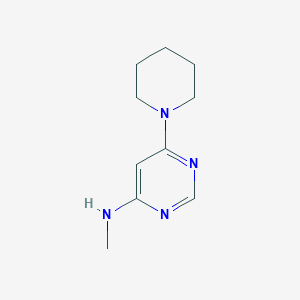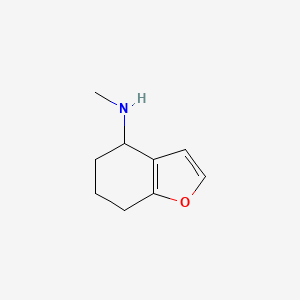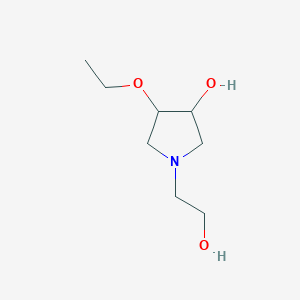
4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol
Vue d'ensemble
Description
4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C8H17NO3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Découverte de médicaments
Le cycle pyrrolidine, qui fait partie de la structure du “4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol”, est largement utilisé par les chimistes médicinaux pour obtenir des composés destinés au traitement des maladies humaines . L'intérêt pour ce squelette saturé est renforcé par la possibilité d'explorer efficacement l'espace pharmacophore en raison de l'hybridation sp3, de la contribution à la stéréochimie de la molécule et de la couverture tridimensionnelle (3D) accrue due à la non-planéité du cycle .
Applications anti-inflammatoires et antibactériennes
Les alcaloïdes pyrrolidiniques ont montré qu'ils possédaient plusieurs activités biologiques importantes, notamment des propriétés anti-inflammatoires et antibactériennes . Par conséquent, le “this compound”, étant un dérivé pyrrolidinique, pourrait potentiellement être utilisé dans le développement de nouveaux médicaments anti-inflammatoires et antibactériens.
Applications antifongiques et antiparasitaires
En plus de leurs propriétés antibactériennes, les alcaloïdes pyrrolidiniques présentent également des activités antifongiques et antiparasitaires . Cela suggère que le “this compound” pourrait être étudié pour son potentiel dans le traitement des infections fongiques et des maladies parasitaires.
Applications anticancéreuses
Les alcaloïdes pyrrolidiniques ont montré des résultats prometteurs dans des études anticancéreuses . Par conséquent, le “this compound” pourrait potentiellement être utilisé dans la recherche sur le cancer et le développement de médicaments.
Applications anti-hyperglycémiques
Les alcaloïdes pyrrolidiniques ont démontré des activités anti-hyperglycémiques . Cela suggère que le “this compound” pourrait être étudié pour son utilisation potentielle dans le traitement du diabète.
Applications neuropharmacologiques
Les alcaloïdes pyrrolidiniques ont montré des activités neuropharmacologiques . Cela indique que le “this compound” pourrait être utilisé dans le développement de médicaments pour les troubles neurologiques.
Mécanisme D'action
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets. The specific targets of “4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol” would depend on its specific structure and functional groups .
Mode of Action
The mode of action would involve the compound interacting with its target(s) in a way that modulates their function. This could involve binding to a receptor, inhibiting an enzyme, or other mechanisms .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Pyrrolidine derivatives have been found to interact with a variety of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific structure. Pyrrolidine derivatives are generally well absorbed and can be metabolized by various enzymes in the body .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. This could range from changes in cell signaling to effects on gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .
Propriétés
IUPAC Name |
4-ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-2-12-8-6-9(3-4-10)5-7(8)11/h7-8,10-11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDOURGDFPFDBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



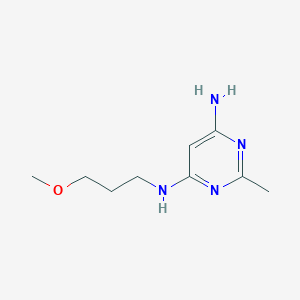
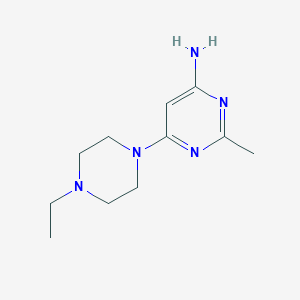
![2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1493067.png)

